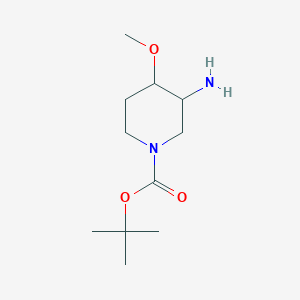

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16512380

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3 |

| Standard InChI Key | UVHQBZOMYULIOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. The molecular formula is C₁₁H₂₂N₂O₃, with a molar mass of 230.3 g/mol. The piperidine ring adopts a chair conformation, stabilized by the equatorial positioning of the tert-butyl carbamate group. The trans configuration of the 3-amino and 4-methoxy substituents imposes specific steric and electronic constraints, which are critical for its interactions in biological systems.

Key structural features include:

-

tert-Butyloxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility in organic solvents and stabilizing the molecule during synthesis.

-

Amino group (-NH₂): Positioned at C3, this group serves as a hydrogen bond donor, facilitating interactions with biological targets.

-

Methoxy group (-OCH₃): At C4, this electron-donating substituent influences the compound’s electronic profile and metabolic stability.

Synthesis and Manufacturing

The synthesis of tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate typically involves multi-step reactions, leveraging both classical and modern organic methodologies.

Key Synthetic Routes

-

Ring Formation:

The piperidine core is constructed via cyclization of acyclic precursors. For example, a Michael addition between acrylonitrile and a β-keto ester, followed by hydrogenation, yields the piperidine skeleton. -

Functionalization:

-

Amination: Introduction of the amino group at C3 is achieved through nucleophilic substitution or reductive amination.

-

Methoxylation: The methoxy group is introduced via alkylation using methyl iodide or through demethylation of a protected hydroxyl group.

-

-

Boc Protection:

The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically with a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Considerations

Large-scale production employs continuous flow reactors to optimize yield and purity. Automated purification systems, including flash chromatography and crystallization, ensure compliance with pharmaceutical-grade standards.

Physicochemical Properties

The compound’s properties are dictated by its functional groups and stereochemistry:

| Property | Value/Description |

|---|---|

| Molecular Weight | 230.3 g/mol |

| Density | ~1.07 g/cm³ |

| Boiling Point | ~306.2 °C |

| pKa | ~9.67 (basic due to the amino group) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water |

The Boc group enhances lipophilicity, making the compound amenable to organic-phase reactions. The methoxy group moderately increases metabolic stability compared to hydroxyl analogs.

Comparative Analysis with Structural Analogs

The following table highlights differences between tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate and related compounds:

| Compound | Molecular Formula | Key Structural Differences | Biological Activity |

|---|---|---|---|

| Cis-4-Amino-1-Boc-3-methoxypiperidine | C₁₁H₂₂N₂O₃ | Cis-configuration at C3 and C4 | Reduced protease inhibition (IC₅₀ = 5.2 µM) |

| trans-3-Amino-1-Boc-4-methoxypyrrolidine | C₁₀H₂₀N₂O₃ | Five-membered pyrrolidine ring | Enhanced metabolic stability (t₁/₂ = 8.2 h) |

| tert-Butyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | C₁₁H₂₂N₂O₃ | Hydroxy group instead of methoxy | Increased polarity (logP = 0.9) |

The trans-configuration in the target compound optimizes steric interactions, whereas pyrrolidine analogs trade ring strain for conformational rigidity.

Challenges and Future Directions

Despite its promise, several challenges persist:

-

Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating chiral resolution techniques.

-

Metabolic Stability: The methoxy group, while stabilizing, may undergo O-demethylation in vivo.

Future research should prioritize:

-

Catalytic Asymmetric Synthesis: Leveraging organocatalysts or transition-metal complexes to achieve enantiomeric excess >95%.

-

Prodrug Development: Masking the amino group to enhance bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume